molecular formula C13H11FN2O B074832 BENZOIC ACID, p-FLUORO-, 2-PHENYLHYDRAZIDE CAS No. 1496-02-2

BENZOIC ACID, p-FLUORO-, 2-PHENYLHYDRAZIDE

Cat. No. B074832
CAS RN: 1496-02-2
M. Wt: 230.24 g/mol
InChI Key: PGKDUKIHKGXXIY-UHFFFAOYSA-N
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Description

Benzoic acid, p-fluoro-, 2-phenylhydrazide is a chemical compound with the molecular formula C13H11FN2O. It is commonly referred to as Fluorobenzene hydrazide or FBH. FBH is a widely used chemical in scientific research due to its unique properties and applications.

Mechanism Of Action

FBH acts as a nucleophile and reacts with carbonyl compounds to form hydrazones. The reaction occurs through the addition of the nitrogen atom of the hydrazide to the carbonyl group of the aldehyde or ketone. This reaction is reversible and can be used to determine the concentration of aldehydes and ketones in biological samples.

Biochemical And Physiological Effects

FBH has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be a safe chemical when handled properly.

Advantages And Limitations For Lab Experiments

FBH has several advantages as a reagent in laboratory experiments. It is stable, easy to handle, and has a high reactivity towards carbonyl compounds. However, it has some limitations such as its limited solubility in water and its potential toxicity if not handled properly.

Future Directions

FBH has several future directions for research. Some of these include:
1. Developing new synthetic routes for FBH and its derivatives.
2. Investigating the potential of FBH as a fluorescent probe for other biological molecules.
3. Studying the reactivity of FBH towards other functional groups.
4. Exploring the potential of FBH as a drug delivery system.
Conclusion:
In conclusion, FBH is a widely used chemical in scientific research due to its unique properties and applications. It is synthesized through the reaction of p-fluorobenzoyl chloride with phenylhydrazine in the presence of a base. FBH acts as a nucleophile and reacts with carbonyl compounds to form hydrazones. It has no significant biochemical or physiological effects on living organisms. FBH has several advantages as a reagent in laboratory experiments, but also has some limitations. There are several future directions for research on FBH, including developing new synthetic routes and investigating its potential as a drug delivery system.

Scientific Research Applications

FBH is used in various scientific research applications such as:
1. As a reagent for the determination of aldehydes and ketones in biological samples.
2. As a fluorescent probe for the detection of nitric oxide in biological systems.
3. As a starting material for the synthesis of other chemical compounds.

properties

CAS RN

1496-02-2

Product Name

BENZOIC ACID, p-FLUORO-, 2-PHENYLHYDRAZIDE

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

4-fluoro-N'-phenylbenzohydrazide

InChI

InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17)

InChI Key

PGKDUKIHKGXXIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F

Other CAS RN

1496-02-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30 ml. (0.25 mole) of 4-fluorobenzoyl chloride is added dropwise over a 30 minute period to a mixture of 25 ml. (0.25 mole) of phenylhydrazine and 35 ml. (0.25 mole) of triethylamine in 500 ml. of anhydrous diethyl ether stirred at -10° C. under nitrogen. The reaction mixture is allowed to warm to 20°-25° C. and stirred under nitrogen for 3 hours. The obtained solids are collected by filtration, washed with diethyl ether and dissolved in about 600 ml. of methylene chloride. The methylene chloride solution is filtered and evaporated at reduced pressure to near dryness, and n-hexane is added to obtain the crude solid product (26 g.). The crude product is dissolved in tetrahydrofuran and filtered to remove the triethylamine hydrochloride, the tetrahydrofuran is evaporated at reduced pressure, and the obtained product is recrystallized from acetone (12 g.), m.p. 181°-186° C. A second crop is also obtained (6 g.).
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0.25 mol
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0.25 mol
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Synthesis routes and methods II

Procedure details

A mixture of phenylhydrazine (25 ml, 0.25 mmole) and triethylamine (35 ml, 0.25 mmole) in anhydrous ether (500 ml) was cooled down to -5° to -10° C. (ice-salt bath) under nitrogen and treated dropwise, over a 30 minute period, with 4-fluorobenzene carbonyl chloride (30 ml, 0.25 mole). The reaction mixture was warmed to room temperature, stirred for 3.0 hours, then filtered, washing the solids well with ether (200 ml). The solids were dissolved in dichloromethane (600 ml), stripped to near dryness, suspended in hexane (600 ml) and filtered. The clear filtrate was evaporated to dryness, triturated with tetrahydrofuran (700 ml) and filtered, washing the solids well with tetrahydrofuran (100 ml). The filtrate was evaporated to dryness and dried in vacuo to give a crude product (34.6 g) contaminated with two other components.
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25 mL
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35 mL
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500 mL
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ice-salt
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